
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C12H15F3N2O, and it has a molecular weight of 260.26 g/mol
Méthodes De Préparation
The synthesis of 1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and energy consumption .
Analyse Des Réactions Chimiques
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The methoxy and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenylpiperazine derivatives.
Applications De Recherche Scientifique
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent.
Material Science: The unique chemical structure of this compound makes it suitable for use in the synthesis of advanced materials, such as polymers and coatings, with enhanced properties.
Biological Research: Researchers use this compound to study its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets in the body. This compound is known to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors. By binding to these receptors, it can influence the release and uptake of neurotransmitters, leading to various physiological effects .
The pathways involved in its mechanism of action include the modulation of signal transduction pathways associated with neurotransmitter receptors. This modulation can result in changes in neuronal activity and behavior, making it a potential candidate for the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound lacks the methoxy group but shares the trifluoromethyl group on the phenyl ring.
1-(3-Methoxyphenyl)piperazine: This compound lacks the trifluoromethyl group but contains the methoxy group.
1-(3-Chlorophenyl)piperazine: This compound contains a chlorine atom instead of the trifluoromethyl group.
The uniqueness of this compound lies in the combination of the methoxy and trifluoromethyl groups, which contribute to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15F3N2O |
|---|---|
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
1-[3-methoxy-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H15F3N2O/c1-18-11-8-9(17-6-4-16-5-7-17)2-3-10(11)12(13,14)15/h2-3,8,16H,4-7H2,1H3 |
Clé InChI |
ZQGCFQYZFMFRRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N2CCNCC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


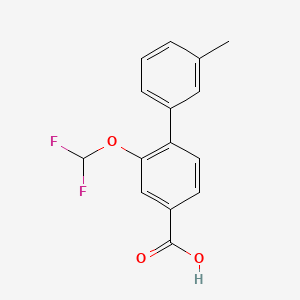
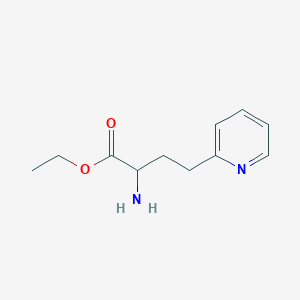

![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
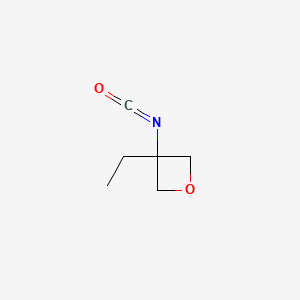

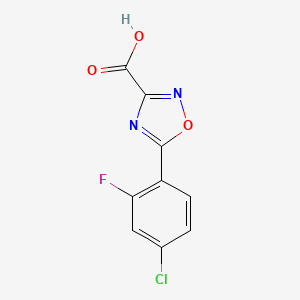
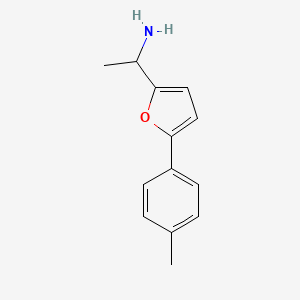

![3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13533788.png)


![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)
